molecular formula C40H33N3O4 B613330 Fmoc-D-his(trt)-OH CAS No. 135610-90-1

Fmoc-D-his(trt)-OH

Cat. No. B613330
CAS RN: 135610-90-1
M. Wt: 619.7
InChI Key: XXMYDXUIZKNHDT-DIPNUNPCSA-N
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Description

Fmoc-D-his(trt)-OH, also known as Fmoc-L-histidine tert-butyl ester, is an amino acid derivative used in organic synthesis. It is a reactive amino acid derivative that is used in the synthesis of peptides, peptidomimetics, and other organic molecules. This compound is an important reagent for peptide synthesis because of its stability and reactivity. It can be used in a variety of reactions, including coupling reactions, deprotection reactions, and cyclization reactions.

Scientific Research Applications

  • Peptide Synthesis : Fmoc-D-his(trt)-OH is used for the side-chain protection of His in peptide syntheses. It is compatible with Nα-fluorenylmethyloxycarbonyl (Fmoc) and mild acidolysis-cleavable protecting groups (Sieber & Riniker, 1987).

  • Solid Phase Peptide Synthesis (SPPS) : The compound demonstrates excellent synthesis characteristics in Fmoc solid phase peptide synthesis. It is used in the synthesis of complex peptides, such as Somatostatin, and allows for efficient deprotection using trifluoroacetic acid (TFA) (Mccurdy, 1989).

  • Alzheimer’s Disease Research : this compound is used in the synthesis of Alzheimer's Aβ-amyloid peptides, which are crucial for studying Alzheimer's disease. The compound allows for improved yield and purity in the synthesis of these peptides (Milton et al., 1997).

  • Chemical Protein Synthesis : The compound is useful in chemical protein synthesis, particularly in facilitating convergent and one-pot native chemical ligations. The Fmoc group, part of this compound, is stable to oxidative conditions and can be removed easily after ligation (Kar et al., 2020).

  • Cysteine Derivative Synthesis : In the context of synthesizing cysteine derivatives, this compound is shown to be beneficial for regioselective construction of disulfide bonds in peptides (Góngora-Benítez et al., 2012).

  • Fluorogenic Amino Acid Labeling : It has been used in the preparation of fluorescent peptides for live-cell imaging, offering an approach that maintains molecular recognition properties of peptides while providing suitable fluorescence reporting (Mendive-Tapia et al., 2017).

  • Antibacterial Composite Materials : The fluorenylmethyloxycarbonyl (Fmoc) moiety, a part of this compound, has been used in the development of antibacterial and anti-inflammatory materials. These materials show promise in biomedical applications due to their antibacterial capabilities and compatibility with mammalian cells (Schnaider et al., 2019).

Mechanism of Action

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMYDXUIZKNHDT-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660800
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135610-90-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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